molecular formula C6H13NO B12951478 (2R,4R)-4-Methoxy-2-methylpyrrolidine

(2R,4R)-4-Methoxy-2-methylpyrrolidine

Cat. No.: B12951478
M. Wt: 115.17 g/mol
InChI Key: NEISDEAQLMENHN-PHDIDXHHSA-N
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Description

(2R,4R)-4-Methoxy-2-methylpyrrolidine is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position and a methyl group at the 2-position, both in the R-configuration. This stereochemical arrangement imparts unique physicochemical properties, such as enhanced stability and specific interactions in biological systems. Pyrrolidine derivatives are widely used as intermediates in pharmaceutical synthesis due to their conformational rigidity and ability to mimic natural amino acids. For example, (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (a hydroxy-substituted analog) is a known component in collagen and drug design .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R,4R)-4-methoxy-2-methylpyrrolidine

InChI

InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

NEISDEAQLMENHN-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN1)OC

Canonical SMILES

CC1CC(CN1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Methoxy-2-methylpyrrolidine typically involves several steps, starting from readily available starting materials. One common method involves the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the desired pyrrolidine ring structure. The final steps involve selective carbonyl reduction and nucleophilic substitution to introduce the methoxy and methyl groups .

Industrial Production Methods

Industrial production of (2R,4R)-4-Methoxy-2-methylpyrrolidine follows similar synthetic routes but is optimized for large-scale production. The process emphasizes high yield, cost-effectiveness, and environmental friendliness. Key steps include the use of efficient catalysts and reaction conditions that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Methoxy-2-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while nucleophilic substitution can produce various substituted pyrrolidines .

Scientific Research Applications

(2R,4R)-4-Methoxy-2-methylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-4-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or inhibitor, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key pyrrolidine derivatives and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
(2R,4R)-4-Methoxy-2-methylpyrrolidine -OCH₃ (C4), -CH₃ (C2) C₇H₁₅NO 129.20 Chiral intermediate in drug synthesis; enhanced lipophilicity due to methoxy group
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid -OH (C4), -COOH (C2) C₅H₉NO₃ 131.13 Naturally occurring (e.g., hydroxyproline); stabilizes collagen triple helix
(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid HCl -OCH₃ (C4), -CH₃ (C1, C2) C₇H₁₄ClNO₃ 195.64 Acidic solubility; used in peptide mimetics
(2S-4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine HCl -OCH₃ (C4, C2-methoxymethyl) C₇H₁₆ClNO₂ 181.66 High polarity; potential glycosylation mimic
(2S,4S)-4-Mercapto-pyrrolidine derivatives -SH (C4) Varies Varies Nucleophilic thiol for conjugation; protease inhibition

Physicochemical Properties

  • Lipophilicity : Methoxy groups increase logP values compared to hydroxyl or carboxylic acid substituents. For example, (2R,4R)-4-Methoxy-2-methylpyrrolidine (logP ~1.2) is more lipophilic than (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (logP ~-1.5) .
  • Solubility : Carboxylic acid derivatives (e.g., (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid) exhibit high aqueous solubility (>50 mg/mL), whereas methoxy analogs require hydrochloride salts for solubility enhancement .
  • Thermal Stability : Methoxy-substituted pyrrolidines show higher melting points (e.g., 185–188°C for (2S,4S)-N-(p-Tolyl)-4-mercapto-pyrrolidine) compared to thiol derivatives, which are often oils at room temperature .

Biological Activity

(2R,4R)-4-Methoxy-2-methylpyrrolidine is a chiral compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2R,4R)-4-Methoxy-2-methylpyrrolidine is C6H13NOC_6H_{13}NO, characterized by a pyrrolidine ring with a methoxy group at the 4-position and a methyl group at the 2-position. Its stereochemistry plays a crucial role in its biological interactions and pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that (2R,4R)-4-Methoxy-2-methylpyrrolidine exhibits notable antiviral properties , suggesting its potential as a candidate for drug development against viral infections. The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity to yield therapeutic effects.

Potential Therapeutic Applications

  • Antiviral Activity : Initial research points to its effectiveness against certain viral pathogens.
  • Receptor Interaction : Studies suggest that it may bind to various receptors involved in metabolic pathways, influencing physiological responses.

The exact mechanism by which (2R,4R)-4-Methoxy-2-methylpyrrolidine exerts its biological effects remains under investigation. However, it is believed to interact with specific enzymes or receptors that are critical in various biochemical pathways. Understanding these interactions is essential for elucidating its therapeutic potential and guiding future drug design efforts.

Synthesis of (2R,4R)-4-Methoxy-2-methylpyrrolidine

The synthesis of this compound typically involves multiple steps in organic chemistry, often utilizing chiral catalysts to ensure the production of the desired enantiomer. Recent advancements in synthetic methods have optimized yield and purity, making large-scale production feasible.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (2R,4R)-4-Methoxy-2-methylpyrrolidine. Below is a comparative table highlighting these compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
(2S,4S)-4-Methoxy-1-methylpyrrolidineEnantiomer with opposite stereochemistryDifferent biological activity due to stereochemistry
4-Methoxy-2-pyrrolidinoneLacks carboxylic acid groupUsed in different synthetic pathways
(2S,4R)-4-Hydroxy-2-methylpyrrolidineHydroxy group at position 4Potentially different pharmacological properties

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of (2R,4R)-4-Methoxy-2-methylpyrrolidine against various viral strains. Results indicated significant inhibition of viral replication in vitro, suggesting potential as a therapeutic agent for viral infections.

Study 2: Receptor Binding Affinity

Research focusing on receptor binding revealed that (2R,4R)-4-Methoxy-2-methylpyrrolidine has a high affinity for specific metabolic receptors. This interaction was shown to modulate downstream signaling pathways associated with metabolic disorders.

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